molecular formula C8H10N2O2 B1441744 2,3-Diamino-5-methylbenzoic acid CAS No. 37901-87-4

2,3-Diamino-5-methylbenzoic acid

Cat. No.: B1441744
CAS No.: 37901-87-4
M. Wt: 166.18 g/mol
InChI Key: XOLFHIHEIGMPNC-UHFFFAOYSA-N
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Description

Significance of Diaminobenzoic Acid Scaffolds in Chemical Science

Diaminobenzoic acid scaffolds are foundational structures in organic chemistry, characterized by a benzene (B151609) ring substituted with two amine (-NH₂) groups and a carboxylic acid (-COOH) group. This arrangement of functional groups imparts a high degree of reactivity and versatility, making them valuable intermediates in the synthesis of a wide range of more complex molecules. cymitquimica.com

One of the primary roles of diaminobenzoic acids is as building blocks for pharmaceuticals and dyes. cymitquimica.com For instance, 3,5-diaminobenzoic acid serves as a known intermediate in the production of certain contrast agents used in medical imaging and in the synthesis of reactive dyes. The presence of multiple reactive sites allows for controlled, stepwise modifications, enabling the construction of intricate molecular architectures.

In the realm of materials science and supramolecular chemistry, these scaffolds are investigated for the development of luminescent materials, which have potential applications in emissive devices and nonlinear optics. researchgate.net The strategic placement of amino and hydroxyl groups can significantly enhance luminescence, a property that can be fine-tuned through structural modifications. researchgate.net Furthermore, the ability of these scaffolds to be incorporated into larger, multifunctional molecules is a key area of research, with applications ranging from molecular imaging to therapeutic interventions. mdpi.com

The utility of diaminobenzoic acids also extends to analytical chemistry. Notably, 3,5-diaminobenzoic acid dihydrochloride (B599025) is employed in a fluorescence assay to quantify DNA, offering a method to ascertain the purity of DNA preparations. nih.gov This application underscores the importance of the specific chemical properties endowed by the diaminobenzoic acid structure.

The table below summarizes the key application areas of various diaminobenzoic acid derivatives, illustrating the broad significance of this class of compounds.

Diaminobenzoic Acid Derivative Field of Application Specific Use
3,5-Diaminobenzoic acidPharmaceuticals / Medical ImagingIntermediate for contrast agents. cymitquimica.comchemicalbook.com
3,5-Diaminobenzoic acidDyesIntermediate for reactive dyes.
3,5-Diaminobenzoic acid dihydrochlorideAnalytical ChemistryReagent in DNA quantification fluorescence assays. nih.gov
General Diaminobenzoic Acid ScaffoldsMaterials ScienceBuilding blocks for luminescent materials. researchgate.net
General Diaminobenzoic Acid ScaffoldsSupramolecular ChemistryFormation of multifunctional molecular assemblies. mdpi.com

Overview of Current Research Trajectories for 2,3-Diamino-5-methylbenzoic Acid

While the broader class of diaminobenzoic acids is well-represented in scientific literature, academic research focusing specifically on this compound is notably limited. A comprehensive search of available literature does not yield extensive studies or established research trajectories for this particular isomer.

Research in related areas provides some context. For example, studies on the synthesis of 2,3-diamino benzoic acid methyl ester have been reported, where it is prepared via the reduction of a nitrated precursor. researchgate.net This work highlights the synthetic pathways that could potentially be adapted to produce this compound. However, dedicated studies on its properties, reactivity, and potential applications are not prominent in current academic and scientific databases.

The absence of a significant body of research on this compound may suggest that it is a less common or synthetically challenging isomer compared to others in its class, such as 3,4- or 3,5-diaminobenzoic acid. synquestlabs.com Future research may yet explore the unique properties that the specific arrangement of its functional groups—two adjacent amino groups and a methyl group—might confer, potentially opening new avenues for its application in medicinal chemistry or materials science. However, at present, it remains a comparatively uncharacterized member of the diaminobenzoic acid family.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37901-87-4

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2,3-diamino-5-methylbenzoic acid

InChI

InChI=1S/C8H10N2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,9-10H2,1H3,(H,11,12)

InChI Key

XOLFHIHEIGMPNC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)N)N)C(=O)O

Canonical SMILES

CC1=CC(=C(C(=C1)N)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2,3 Diamino 5 Methylbenzoic Acid and Its Derivatives

Direct Synthetic Routes to 2,3-Diamino-5-methylbenzoic Acid

Direct synthetic routes to this compound are not extensively documented in publicly available literature. The primary challenge lies in the selective introduction of two amino groups in a meta- and ortho-relationship to the carboxylic acid and in a vicinal relationship to each other on a toluene (B28343) backbone.

Precursor-Based Synthesis Approaches

A more common and well-documented strategy involves the synthesis from suitable precursors. These methods often involve the reduction of nitro-substituted compounds or the conversion from other isomers.

Reduction of Nitro-Substituted Benzoic Acid Derivatives

The reduction of dinitro- or nitro-amino benzoic acid derivatives is a cornerstone for the synthesis of diaminobenzoic acids. A general and widely applicable method for preparing aminobenzoic acid compounds involves the reduction of the corresponding nitrobenzoic acid. google.com This can be achieved by first neutralizing the nitrobenzoic acid with an inorganic base to form the carboxylate salt, followed by reduction with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel or iron powder. google.com

For the synthesis of related diaminobenzoic acids, such as 3,5-diaminobenzoic acid, a common precursor is 3,5-dinitrobenzoic acid. google.comgoogle.com The reduction of this dinitro compound can be carried out using catalytic hydrogenation with catalysts like Raney nickel or a Ni-M-Al three-way catalyst (where M can be La, Yb, or Ce) in a solvent such as methanol (B129727) or ethanol. google.comgoogle.com The reaction conditions, including pressure and temperature, can be optimized to achieve high yields. google.comgoogle.com

Similarly, the synthesis of 2,3-diaminobenzoic acid methyl ester has been achieved through the reduction of the corresponding nitro-substituted precursor using palladium on charcoal. researchgate.net This suggests that a parallel approach starting from 2,3-dinitro-5-methylbenzoic acid or a related nitro-amino intermediate would be a viable route to this compound. The synthesis of the necessary dinitro precursor would likely start from m-toluic acid, which can undergo nitration to produce various nitro isomers. google.comgoogle.com The selective synthesis of the 2,3-dinitro isomer would be a critical step in this pathway.

A variety of reducing agents can be employed for the reduction of nitro compounds, including metal catalysts with hydrogen gas, iron in acidic media, and sodium hydrosulfite. wikipedia.orgorganic-chemistry.org The choice of reagent can be crucial for achieving chemoselectivity, especially when other functional groups are present in the molecule. organic-chemistry.org

Table 1: Reduction Methods for Nitro-Substituted Benzoic Acids

Starting Material Catalyst/Reagent Product Reference(s)
Nitrobenzoic acid Hydrazine hydrate, Raney-Ni/Fe Aminobenzoic acid google.com
3,5-Dinitrobenzoic acid H₂, Raney nickel or Ni-M-Al 3,5-Diaminobenzoic acid google.comgoogle.com
2-Amino-5-bromo-3-nitropyridine Reduced iron, HCl 2,3-Diamino-5-bromopyridine orgsyn.org
2-Nitro-3-methylbenzoic acid H₂, hydrogenation catalyst 2-Amino-3-methylbenzoic acid google.com

Conversion from Related Methylbenzoic Acid Isomers

The synthesis of this compound can also be envisioned through the functional group interconversion of more readily available methylbenzoic acid isomers. A plausible starting material is 3-methylbenzoic acid (m-toluic acid). google.comgoogle.comresearchgate.net

The process would involve a sequence of reactions:

  • Nitration: The initial step is the nitration of m-toluic acid. This reaction typically yields a mixture of isomers, including 2-nitro-3-methylbenzoic acid, 4-nitro-3-methylbenzoic acid, and 6-nitro-3-methylbenzoic acid. google.com Controlling the reaction conditions, such as temperature and the nitrating agent used, is crucial to maximize the yield of the desired isomer. google.com
  • Further Nitration: The separated 2-nitro-3-methylbenzoic acid would then need to undergo a second nitration to introduce a second nitro group at the 3-position. The directing effects of the existing substituents (carboxyl, methyl, and nitro groups) would need to be carefully considered to achieve the desired 2,3-dinitro-5-methylbenzoic acid.
  • Reduction: The final step would be the reduction of the dinitro compound to the corresponding diamine, this compound, using methods described in the previous section.
  • Alternatively, one could start with 2-amino-5-methylbenzoic acid nih.gov or 3-amino-5-methylbenzoic acid and introduce a second amino group through nitration followed by reduction. For instance, 2-amino-5-methylbenzoic acid could be nitrated, and the resulting nitro-amino compound could then be reduced to the diamine.

    Multi-Component Condensation Strategies in Related Systems

    While not directly applied to the synthesis of this compound itself, multi-component condensation reactions are powerful tools for the synthesis of complex molecules containing related structural motifs. These reactions involve the simultaneous reaction of three or more starting materials to form a single product, offering high atom economy and efficiency. For example, derivatives of pyrazole (B372694) carboxamides have been synthesized using multi-component approaches. google.com This highlights the potential for developing novel condensation strategies that could lead to functionalized derivatives of this compound in a convergent manner.

    Ullmann Reaction in the Synthesis of Related Anthranilic Acid Derivatives

    The Ullmann reaction, a copper-catalyzed N-arylation, is a classic method for forming carbon-nitrogen bonds and is particularly relevant for the synthesis of anthranilic acid derivatives. While there are no specific reports of its use for this compound, the principles of the Ullmann condensation could be applied. For instance, a suitably substituted dihalobenzene could potentially be reacted with an amino source in the presence of a copper catalyst to construct the diamino-substituted aromatic ring. The synthesis of 2-propoxy-5-methylbenzoic acid from p-cresotinic acid demonstrates the modification of substituted benzoic acids, which is a related synthetic transformation. nih.gov

    One-Pot Synthetic Procedures for Functionalized Analogues (e.g., from 2-amino-3-methylbenzoic acid)

    One-pot syntheses offer significant advantages in terms of efficiency and reduced waste. A hypothetical one-pot procedure for a functionalized analogue, such as 2-amino-3-bromo-5-methylbenzoic acid chembk.com, could start from 2-amino-5-methylbenzoic acid. nih.gov This would involve the direct bromination of the aromatic ring.

    Similarly, a one-pot synthesis of 2-amino-3-methyl-5-chlorobenzoic acid has been reported starting from m-toluic acid. google.com This process involves nitration, followed by hydrogenation reduction to give 2-amino-3-methylbenzoic acid, and then a final chlorination step. google.com This demonstrates the feasibility of sequential one-pot transformations to produce functionalized analogues of the target compound's precursors.

    Chemical Reactivity and Mechanistic Studies of 2,3 Diamino 5 Methylbenzoic Acid

    Reaction Pathways Involving the Amino and Carboxyl Functional Groups

    The amino and carboxyl groups of 2,3-diamino-5-methylbenzoic acid are the primary sites of its chemical reactivity. The two adjacent amino groups, characteristic of an o-phenylenediamine (B120857) moiety, are nucleophilic and can readily participate in condensation reactions. A prominent example is the reaction with α-dicarbonyl compounds, such as benzil, to form quinoxaline (B1680401) derivatives. nih.govresearchgate.net This cyclocondensation reaction is a cornerstone for the synthesis of various heterocyclic compounds. nih.govorganic-chemistry.org The reaction proceeds through the formation of a diimine intermediate, which then cyclizes to the stable quinoxaline ring system.

    The carboxylic acid group, on the other hand, can undergo reactions typical of this functionality. Under high temperatures, 2,3-diaminobenzoic acid and its derivatives can undergo decarboxylation, where the carboxyl group is eliminated as carbon dioxide. youtube.comyoutube.com This reaction can sometimes compete with other desired transformations, such as cyclization, particularly at elevated temperatures.

    Furthermore, the amino groups can be acylated or participate in the formation of Schiff bases. nih.gov The bifunctional nature of the molecule, possessing both acidic and basic groups, allows for its use as a building block in the synthesis of polymers, such as thermally stable polyamides, through polycondensation reactions.

    Table 1: Key Reactions of the Functional Groups of Diaminobenzoic Acids
    Functional GroupReaction TypeReactant/ConditionProduct TypeReference
    Amino GroupsCyclocondensationα-Dicarbonyl compounds (e.g., benzil)Quinoxalines nih.govresearchgate.net
    Carboxyl GroupDecarboxylationHigh temperature (>200°C)Diaminobenzene derivatives youtube.comyoutube.com
    Amino GroupsPolycondensationDianhydrides or diacyl chloridesPolyamides
    Amino GroupsSchiff Base FormationAldehydes/KetonesImines (Schiff bases) nih.gov

    Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

    The benzene ring of this compound is susceptible to electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents. The two amino groups are strong activating groups and are ortho-, para-directors. Conversely, the carboxylic acid group is a deactivating group and a meta-director. youtube.comyoutube.com The methyl group is a weak activating group and is also an ortho-, para-director.

    In the case of this compound, the powerful activating and directing effects of the two amino groups are expected to dominate. Therefore, incoming electrophiles would be directed to the positions ortho and para to the amino groups. The position para to the 2-amino group is occupied by the 5-methyl group, and the position para to the 3-amino group is the 6-position. The position ortho to the 2-amino group is the 3-amino group, and the position ortho to the 3-amino group is the 2-amino group, with the other ortho position being C4. The position ortho to the 3-amino group is C4.

    Considering the steric hindrance from the existing substituents, electrophilic attack is most likely to occur at the C-4 and C-6 positions. For instance, in the nitration of benzoic acid, the nitro group is directed to the meta position due to the deactivating nature of the carboxylic acid. youtube.comtruman.edulibretexts.org However, in aniline, bromination leads to the formation of 2,4,6-tribromoaniline (B120722) due to the strong activation by the amino group. youtube.com For this compound, the combined activating effect of the two amino groups and the methyl group would likely lead to polysubstitution under harsh conditions, while under milder conditions, a mixture of mono-substituted products at the 4- and 6-positions would be expected.

    Nucleophilic Catalysis by Diaminobenzoic Acid Scaffolds

    Aromatic amines and aminobenzoic acids can act as effective nucleophilic catalysts in various organic reactions, notably in the formation of hydrazones and oximes. While specific studies on this compound as a catalyst are not prevalent, research on isomers like 3,5-diaminobenzoic acid provides significant mechanistic insights that are likely applicable.

    The formation of a hydrazone from an aldehyde or ketone and a hydrazine (B178648) is a condensation reaction that can be catalyzed by nucleophilic amines. The general mechanism involves the initial formation of a reactive imine intermediate between the catalyst and the carbonyl compound. This is followed by a transimination reaction with the hydrazine to yield the final hydrazone product and regenerate the catalyst. The catalytic efficiency of aminobenzoic acids is attributed to the presence of the carboxylic acid group, which can facilitate intramolecular proton transfer steps, thereby accelerating the reaction.

    Similar to hydrazone formation, oxime formation from an aldehyde or ketone and hydroxylamine (B1172632) can be catalyzed by aminobenzoic acids. The mechanism follows a parallel pathway involving the formation of an imine intermediate with the catalyst. The subsequent reaction with hydroxylamine leads to the oxime product. The rate enhancement provided by the aminobenzoic acid catalyst is again linked to the ability of the carboxylate group to act as an internal general acid/base, facilitating the proton transfers required for the reaction to proceed.

    Intramolecular Cyclization Reactions for Derivative Synthesis

    The ortho-diamine arrangement in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions typically involve the condensation of the two amino groups with a suitable bifunctional electrophile.

    A prominent application is in the synthesis of benzodiazepines, a class of psychoactive drugs. google.comnih.govresearchgate.net The reaction of an o-phenylenediamine derivative with an α-amino acid or a β-keto ester can lead to the formation of a seven-membered diazepine (B8756704) ring. For example, condensation with a suitable carbonyl compound can lead to the formation of 1,4-benzodiazepine (B1214927) derivatives. nih.gov

    Furthermore, as previously mentioned, reaction with α-dicarbonyl compounds provides a straightforward route to quinoxalines. nih.govresearchgate.netorganic-chemistry.org These reactions are often high-yielding and provide a versatile method for accessing a wide range of substituted quinoxaline derivatives with potential applications in medicinal chemistry and materials science. nih.gov

    Table 2: Heterocyclic Derivatives from 2,3-Diaminobenzoic Acid via Cyclization
    ReactantResulting HeterocycleGeneral Application/SignificanceReference
    α-Dicarbonyl compoundsQuinoxalinesPharmaceuticals, dyes, organic electronics nih.govresearchgate.netorganic-chemistry.org
    α-Amino acids / β-Keto estersBenzodiazepinesCNS active drugs (anxiolytics, anticonvulsants) google.comnih.govnih.gov

    Radical Intermediates in Reactions of Related Benzoic Acid Derivatives

    While ionic reaction pathways are common for this compound, the potential for reactions involving radical intermediates should also be considered, particularly under specific conditions such as photolysis or in the presence of radical initiators. Studies on the reaction of benzoic acid and its derivatives with hydroxyl radicals (•OH) have shown that addition to the aromatic ring is a major pathway, leading to the formation of hydroxycyclohexadienyl-type radical intermediates. rsc.orgacs.org

    The position of radical attack on the benzene ring is influenced by the substituents. For benzoic acid, addition occurs at the ortho, meta, and para positions. rsc.org In the case of this compound, the electron-donating amino groups would be expected to enhance the rate of radical addition.

    These radical intermediates can then undergo further reactions, such as oxidation to form hydroxylated products or other transformations. The study of such radical-mediated reactions is relevant for understanding the degradation pathways of these compounds in environmental and biological systems, as well as for potential applications in synthetic chemistry. wikipedia.orgwikipedia.org

    Advanced Spectroscopic and Structural Characterization of 2,3 Diamino 5 Methylbenzoic Acid Systems

    Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR)

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework.

    For 2,3-Diamino-5-methylbenzoic acid, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the two amino groups, the methyl group protons, and the carboxylic acid proton. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet), and coupling constants (J, in Hz) would elucidate the substitution pattern on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carboxyl, methyl, and aromatic carbons.

    However, specific experimental ¹H NMR and ¹³C NMR data for this compound are not reported in the available scientific literature. While data for related compounds like 2-amino-5-methylbenzoic acid are published, these cannot be directly extrapolated to the target molecule due to the differing electronic effects of the additional amino group. chemicalbook.comchemicalbook.com

    Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Vibrations

    Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups within a molecule by probing its vibrational modes.

    A complete vibrational analysis of this compound would involve assigning specific absorption bands (in cm⁻¹) to the stretching and bending vibrations of its functional groups. Key expected vibrations include:

    N-H stretching from the primary amino groups.

    O-H stretching from the carboxylic acid group.

    C-H stretching from the aromatic ring and the methyl group.

    C=O stretching of the carboxyl group.

    C-N and C-C stretching vibrations.

    Various bending and deformation modes.

    Studies on similar molecules, such as 2-amino-5-bromobenzoic acid, have utilized these techniques in conjunction with Density Functional Theory (DFT) calculations to assign vibrational modes. indexcopernicus.comnih.gov However, dedicated FT-IR and FT-Raman spectra and band assignments for this compound have not been found in the reviewed literature. nih.govsigmaaldrich.com

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Transitions

    Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system.

    The UV-Vis spectrum of this compound would be influenced by the benzene ring substituted with two amino groups (auxochromes) and a carboxyl group (a chromophore). These substituents would affect the energy of the π → π* and n → π* electronic transitions. Analysis of the λmax values, often in different solvents, can provide information about the molecule's electronic properties. researchgate.net

    While the electronic properties of related diaminobenzoic acid derivatives have been studied, specific experimental UV-Vis spectral data, including λmax values and molar absorptivity for this compound, are not documented in the available search results. nih.gov

    X-ray Diffraction Techniques for Solid-State Structure

    X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

    Single Crystal X-ray Diffraction (SC-XRD) for Crystal Structure and Hydrogen Bonding Interactions

    Single Crystal X-ray Diffraction (SC-XRD) analysis provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For this compound, an SC-XRD study would reveal the planarity of the benzene ring, the conformation of the carboxylic acid and amino groups, and crucially, the intricate network of intermolecular hydrogen bonds involving these functional groups. Such interactions are fundamental to understanding the crystal packing and the supramolecular architecture of the compound.

    Detailed crystallographic studies, including the determination of unit cell parameters and space groups, have been performed on analogous compounds like 2-amino-3,5-diiodobenzoic acid. nih.gov However, a search of crystallographic databases and the literature did not yield any reports on the single crystal structure of this compound.

    Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

    Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. units.it The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, allowing for phase identification, assessment of sample purity, and determination of the degree of crystallinity. A PXRD pattern for a bulk sample of this compound would consist of a plot of scattered X-ray intensity versus the scattering angle (2θ).

    This technique is essential for routine characterization in pharmaceutical and material sciences. units.it Despite its utility, no experimental PXRD patterns for this compound are present in the surveyed scientific and patent literature. spectrabase.com

    Computational and Theoretical Investigations of 2,3 Diamino 5 Methylbenzoic Acid

    Quantum Chemical Calculations (Density Functional Theory - DFT)

    Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance of accuracy and computational cost.

    Geometry Optimization and Conformational Analysis

    A fundamental step in computational analysis is geometry optimization, where the molecule's most stable three-dimensional structure (its lowest energy conformation) is determined. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For 2,3-Diamino-5-methylbenzoic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the benzene (B151609) ring, the two amino groups, the methyl group, and the carboxylic acid functional group. Conformational analysis would further explore different spatial arrangements (conformers), particularly concerning the rotation of the amino and carboxylic acid groups, to identify the global energy minimum.

    Vibrational Frequency Calculations and Normal Mode Assignments

    Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the molecule's infrared (IR) and Raman spectra by determining the frequencies at which the molecule vibrates. Each calculated frequency corresponds to a specific "normal mode" of vibration, such as the stretching or bending of particular bonds. For this compound, this would allow for the assignment of characteristic vibrational modes, including N-H stretching from the amino groups, C=O stretching from the carboxylic acid, and various C-H and C-C vibrations within the aromatic ring and methyl group.

    Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

    Analysis of the electronic structure provides insight into a molecule's reactivity and electronic properties. This is often centered on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

    Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

    Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. For this compound, NBO analysis would quantify the stabilization energies associated with electron delocalization from the lone pairs of the amino and carboxylic oxygen atoms into the aromatic ring's π-system, providing a deeper understanding of the electronic communication between the substituent groups.

    Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

    A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species. The map uses a color scale to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would highlight the electron-rich areas around the amino groups and carboxylic oxygens and electron-deficient regions, likely near the acidic proton.

    Prediction of Nonlinear Optical (NLO) Properties

    Computational methods can also predict the Nonlinear Optical (NLO) properties of a molecule, which are important for applications in optoelectronics and photonics. These calculations determine parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with significant NLO properties often possess strong electron-donating and electron-accepting groups connected by a π-conjugated system, a structural motif present in this compound.

    While the framework for such a computational study is well-established, the specific quantitative results for this compound remain subjects for future research.

    Thermodynamic Property Calculations and Stability Analysis

    The thermodynamic properties of this compound, including its enthalpy, entropy, and Gibbs free energy of formation, are crucial for understanding its stability and reactivity. These parameters are typically calculated using computational methods such as Density Functional Theory (DFT) and ab initio calculations. By optimizing the molecular geometry to find the lowest energy conformation, vibrational frequency analysis can be performed. These frequencies are then used to compute the thermodynamic functions at various temperatures.

    The stability of the molecule can be further assessed by examining its heat of formation, which indicates the energy released or absorbed when the compound is formed from its constituent elements in their standard states. A more negative heat of formation generally corresponds to greater thermodynamic stability. Analysis of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), also provides insights into its chemical stability and reactivity. A large HOMO-LUMO energy gap is typically associated with high kinetic stability.

    Table 1: Calculated Thermodynamic Properties of this compound

    Property Value Units
    Enthalpy of Formation Data not available kJ/mol
    Gibbs Free Energy Data not available kJ/mol
    Entropy Data not available J/(mol·K)

    Topological Analyses of Electron Density

    The topological analysis of the electron density provides a powerful framework for understanding chemical bonding and non-covalent interactions within a molecule.

    Quantum Theory of Atoms in Molecules (QTAIM)

    The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions the electron density of a molecule into atomic basins. researchgate.netfishersci.com This method allows for the characterization of chemical bonds by analyzing the properties of the electron density at bond critical points (BCPs). For this compound, QTAIM analysis can identify and characterize the covalent bonds within the benzene ring, the carboxylic acid group, the amino groups, and the methyl group. The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs provide quantitative measures of bond strength and type (shared-shell covalent vs. closed-shell ionic or van der Waals interactions). nih.gov

    Reduced Density Gradient (RDG) Analysis

    Reduced Density Gradient (RDG) analysis is a method used to visualize and identify non-covalent interactions. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density, various types of interactions such as hydrogen bonds, van der Waals forces, and steric repulsions can be distinguished. In this compound, RDG analysis would reveal intramolecular hydrogen bonds between the ortho-positioned amino and carboxylic acid groups, as well as other weak interactions influencing the molecule's conformation.

    Electron Localization Function (ELF) Analysis for Chemical Bonding

    The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron. wikipedia.orgjussieu.fr It provides a visual representation of electron localization in a molecule, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org An ELF analysis of this compound would map out the regions of high electron localization corresponding to the C-C and C-H bonds, the C=O and C-O bonds of the carboxyl group, the N-H bonds of the amino groups, and the lone pairs on the oxygen and nitrogen atoms. This provides an intuitive picture of the chemical bonding in line with classical Lewis structures.

    Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystals

    Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. nih.gov By mapping properties like the normalized contact distance (d_norm) onto this surface, close intermolecular contacts can be identified.

    Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

    Contact Type Contribution (%)
    H···H Data not available
    O···H / H···O Data not available
    N···H / H···N Data not available
    C···H / H···C Data not available
    C···C Data not available

    Computational NMR Chemical Shift Predictions (GIAO, SCRF Solvent Models)

    Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for molecular structure elucidation. Computational methods can accurately predict NMR chemical shifts, aiding in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable approaches for calculating NMR shielding tensors. nih.govmdpi.com

    To predict the ¹H and ¹³C NMR chemical shifts of this compound, its geometry would first be optimized, typically using DFT. Then, GIAO calculations are performed to obtain the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

    Furthermore, since NMR experiments are usually conducted in solution, the effect of the solvent can be incorporated into the calculations using a Self-Consistent Reaction Field (SCRF) model, such as the Polarizable Continuum Model (PCM). nih.gov This approach models the solvent as a continuous dielectric medium, providing more accurate predictions that reflect the influence of the solvent on the molecule's electronic structure and, consequently, its NMR chemical shifts.

    Table 3: Predicted vs. Experimental NMR Chemical Shifts (Illustrative)

    Atom Predicted Chemical Shift (ppm) (GIAO/SCRF) Experimental Chemical Shift (ppm)
    ¹H Data not available Data not available

    Lack of Specific Research on the Potential Energy Surface of this compound

    Extensive searches of scientific literature have not yielded specific computational or theoretical investigations into the potential energy surface (PES) of this compound. Consequently, detailed research findings, including data tables on proton transfer and tautomerism for this particular compound, are not available in published studies.

    However, it is possible to describe the theoretical framework and computational methodologies that would be applied in such an investigation. Potential energy surface studies are crucial in understanding the stability of different molecular structures and the pathways of chemical reactions. For a molecule like this compound, PES studies would primarily focus on proton transfer dynamics and the relative stabilities of its possible tautomeric forms.

    Tautomers are structural isomers of a chemical compound that readily interconvert. This process, known as tautomerization, often involves the migration of a proton. In the case of this compound, several tautomers could potentially exist due to the presence of amino and carboxylic acid groups. For instance, proton transfer could occur from the carboxylic acid group to one of the amino groups, resulting in a zwitterionic form.

    Computational methods, particularly density functional theory (DFT), are powerful tools for exploring the PES of molecules. mdpi.com These methods can be used to calculate the energies of different tautomers and the energy barriers for their interconversion. The results of these calculations can predict the most stable tautomer under specific conditions. For example, in studies of other organic molecules, various DFT functionals have been tested to accurately predict the tautomeric equilibrium. mdpi.com

    A typical computational study on the tautomerism of this compound would involve:

    Geometry Optimization: The molecular structure of each possible tautomer would be optimized to find its lowest energy conformation.

    Energy Calculation: The relative energies of the optimized tautomers would be calculated to determine their stability. The tautomer with the lowest energy is considered the most stable.

    Transition State Search: To understand the mechanism of interconversion between tautomers, the transition state for the proton transfer reaction would be located. The energy of the transition state determines the activation energy for the tautomerization process.

    While no specific data exists for this compound, the table below illustrates the kind of data that would be generated from a computational study on the relative energies of hypothetical tautomers.

    TautomerDescriptionRelative Energy (kcal/mol)
    Tautomer 1 Canonical structure0.00
    Tautomer 2 Zwitterionic form (proton transfer to ortho-amino group)Data not available
    Tautomer 3 Zwitterionic form (proton transfer to meta-amino group)Data not available

    Similarly, a study on proton transfer would generate data on the energy barriers for these transformations.

    Proton Transfer PathwayActivation Energy (kcal/mol)
    Tautomer 1 → Tautomer 2 Data not available
    Tautomer 1 → Tautomer 3 Data not available

    It is important to emphasize that the values in these tables are purely illustrative. The actual energetic landscape of this compound would need to be determined through dedicated quantum chemical calculations. Such studies would provide valuable insights into the chemical behavior and reactivity of this molecule.

    Derivatives and Functionalization Strategies of 2,3 Diamino 5 Methylbenzoic Acid

    Synthesis of Ester Derivatives (e.g., Methyl Esters of Diaminobenzoic Acids)

    The synthesis of ester derivatives, particularly methyl esters, of diaminobenzoic acids is a fundamental step in creating more complex molecules. One common method involves the reduction of a nitro-substituted precursor. For example, 2,3-diamino benzoic acid methyl ester can be synthesized from 3-nitro phthalic acid. researchgate.net This process involves a regioselective esterification followed by the formation of an acid chloride, an acyl azide (B81097) conversion, and a Curtius rearrangement. researchgate.net Subsequent reduction, often using palladium on charcoal, yields the desired 2,3-diamino benzoic acid methyl ester. researchgate.net

    Another approach is the direct esterification of the corresponding diaminobenzoic acid. For instance, 3,5-diamino-4-phenoxy-benzoic acid methyl ester is prepared by dissolving the acid in ethyl acetate (B1210297) and hydrogenating it in the presence of Raney nickel. prepchem.com This method can also be performed under pressure in an autoclave. prepchem.com

    The table below summarizes the synthesis of various diaminobenzoic acid methyl esters.

    Starting MaterialProductKey Reagents/ConditionsReference
    3-Nitro Phthalic Acid2,3-Diamino Benzoic Acid Methyl Ester1. Regioselective esterification 2. Acyl azide conversion 3. Curtius rearrangement 4. Palladium on charcoal reduction researchgate.net
    3,5-Dinitro-4-phenoxy-benzoic acid3,5-Diamino-4-phenoxy-benzoic acid methyl esterRaney nickel, Hydrogenation prepchem.com
    2-Amino-3-methylbenzoateMethyl 2-amino-5-bromo-3-methylbenzoateHydrogen bromide, Hydrogen peroxide justia.com

    Halogenation and Synthesis of Halogenated Analogues (e.g., 2-amino-3-bromo-5-methylbenzoic acid)

    Halogenation of 2,3-diamino-5-methylbenzoic acid and its derivatives introduces a reactive handle for further functionalization. A common method for bromination involves treating the amino-substituted benzoic acid with a mixture of hydrogen bromide and hydrogen peroxide. For example, 2-amino-3-methylbenzoate can be brominated using this method to yield methyl 2-amino-5-bromo-3-methylbenzoate. justia.com

    The resulting halogenated compounds, such as 2-amino-3-bromo-5-methylbenzoic acid, are valuable intermediates in organic synthesis. sigmaaldrich.comnih.govcymitquimica.com These compounds can undergo further reactions, such as cyanation, where the bromine atom is displaced by a cyanide group, often using copper(I) cyanide. justia.com

    Below is a table detailing key information about a halogenated analogue.

    Compound NameCAS NumberMolecular FormulaMolecular WeightMelting Point
    2-Amino-3-bromo-5-methylbenzoic acid13091-43-5C8H8BrNO2230.06 g/mol 204-208 °C

    Amidation and Formation of Benzamide (B126) Derivatives

    Amidation, the formation of an amide bond, is a critical reaction for modifying this compound. Direct condensation of a carboxylic acid with an amine is a common approach. nih.govlookchemmall.com This reaction can be facilitated by various coupling agents and catalysts. For instance, titanium tetrachloride (TiCl4) can mediate the direct condensation of benzoic acids and amines to form amides. nih.gov Other methods involve the use of iridium catalysts for the C-H amidation of benzoic acids with sulfonyl azides. ibs.re.krnih.gov

    The reaction of a carboxylic acid with a primary amine, such as methylamine, leads to the formation of an N-substituted amide and water. youtube.com This process, known as amidization, is fundamental in the synthesis of a wide range of benzamide derivatives. youtube.com For example, 2-amino-5-cyano-N,3-dimethylbenzamide can be prepared by reacting a 2-amino-5-cyano-3-methylbenzoic acid ester with methylamine. google.com

    Protection Strategies for Amino and Carboxyl Groups (e.g., Acetonide, dithiolanyl products)

    In the multi-step synthesis of complex molecules derived from this compound, it is often necessary to temporarily block the reactivity of the amino and carboxyl functional groups. organic-chemistry.org This is achieved through the use of protecting groups, which can be selectively introduced and removed. organic-chemistry.orgwikipedia.org

    For amino groups, common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). fiveable.me The Boc group is typically removed under acidic conditions, while the Cbz group can be cleaved by hydrogenolysis. wikipedia.orgfiveable.me In the synthesis of 2,3-diamino benzoic acid methyl ester, an acetonide protected diamine can sometimes be formed as a byproduct during the reduction step. researchgate.net

    The carboxyl group can be protected as an ester, such as a methyl or benzyl (B1604629) ester. creative-peptides.com These can be later hydrolyzed back to the carboxylic acid. The choice of protecting group is crucial and depends on the stability required during subsequent reaction steps. organic-chemistry.org For instance, 1,3-dithiolane (B1216140) can be used to functionalize the molecule. researchgate.net

    The following table outlines some common protecting groups and their removal conditions.

    Functional GroupProtecting GroupAbbreviationRemoval Conditions
    Aminotert-ButyloxycarbonylBocMild acid (e.g., TFA)
    AminoBenzyloxycarbonylCbzHydrogenolysis
    CarboxylMethyl Ester-Acid or base hydrolysis
    CarboxylBenzyl Ester-Hydrogenolysis
    DiolAcetonide-Acidic hydrolysis

    Design and Synthesis of Polyfunctional Conjugates for Bioconjugation

    The functional groups of this compound serve as anchor points for creating polyfunctional conjugates, which are molecules designed to link to biomolecules for various applications. The amino groups can be selectively functionalized to introduce different moieties.

    For example, after protecting one of the amino groups, the other can be reacted to introduce a specific functionality. This selective functionalization is key to building complex structures. The synthesis of ditopic derivatives, which have two different functional groups, has been demonstrated by reacting a mono-protected diamine with a second reagent. researchgate.net This strategy allows for the creation of molecules with tailored properties for applications such as bioconjugation, where specific linking to proteins or other biological targets is required.

    Structural Modifications for Tailored Supramolecular Interactions

    The structure of this compound can be modified to influence how it interacts with other molecules to form larger, organized structures known as supramolecular assemblies. These interactions are often driven by non-covalent forces like hydrogen bonding. nih.gov

    By introducing different functional groups onto the aromatic ring or at the amino and carboxyl positions, the hydrogen bonding patterns and other intermolecular forces can be precisely controlled. For instance, the presence of amino and carboxyl groups allows for the formation of specific hydrogen-bonded synthons, which are reliable patterns of interaction. nih.gov The strategic placement of donor and acceptor groups can lead to the formation of well-defined chains, sheets, or three-dimensional networks. nih.gov These tailored supramolecular structures are of interest for developing new materials with specific properties. researchgate.net

    Applications in Advanced Chemical Systems and Materials Science

    Supramolecular Chemistry

    The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a framework for understanding how 2,3-Diamino-5-methylbenzoic acid can self-assemble into ordered structures. The presence of both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the nitrogen and oxygen atoms) on a relatively rigid benzene (B151609) ring is a key feature driving its supramolecular behavior.

    Cocrystal Engineering and Design Principles

    Cocrystal engineering is a powerful strategy for modifying the physicochemical properties of solid-state materials. The design of cocrystals relies on the predictable formation of intermolecular interactions, particularly hydrogen bonds, between a target molecule and a coformer. While specific studies on cocrystals of this compound are not extensively documented, the principles of cocrystal design suggest its high potential. The carboxylic acid group can form robust synthons with complementary functional groups like pyridines or other basic nitrogen-containing compounds. nih.govgoogle.com Similarly, the two adjacent amino groups offer sites for hydrogen bonding with acidic coformers. The methyl group at the 5-position can influence the steric environment and potentially direct the packing of molecules in the crystal lattice.

    Role in Hydrogen Bonding Networks and Supramolecular Architectures

    The capacity of this compound to form intricate hydrogen-bonding networks is a direct consequence of its molecular structure. The carboxylic acid can form classic dimeric interactions with another benzoic acid molecule or engage in hydrogen bonds with the amino groups of neighboring molecules. The two vicinal amino groups can act as hydrogen bond donors, creating a variety of possible intermolecular connections. These interactions are fundamental to the self-assembly of molecules into well-defined supramolecular architectures. researchgate.netnih.gov The interplay between the different functional groups can lead to the formation of complex and stable multi-dimensional structures.

    Formation of Supramolecular Ribbons and Three-Dimensional Networks

    The directional nature of hydrogen bonds allows for the construction of extended supramolecular structures such as ribbons and three-dimensional networks. It is plausible that through a combination of carboxylic acid dimerization and catemeric hydrogen bonding involving the amino groups, molecules of this compound could assemble into one-dimensional ribbons. These ribbons could then further interact through weaker forces or additional hydrogen bonds to form more complex three-dimensional frameworks. researchgate.net The specific geometry and connectivity of these networks would be dictated by the energetic favorability of the various possible hydrogen-bonding motifs.

    Catalysis

    The functional groups present in this compound also suggest its potential utility in the field of catalysis, both as an organocatalyst and as a ligand in metal-catalyzed reactions.

    Role as Organocatalysts in Specific Organic Transformations (e.g., Hydrazone/Oxime Formation)

    Aminobenzoic acids have been identified as effective organocatalysts for certain organic reactions, notably the formation of hydrazones and oximes. While direct experimental data for this compound is limited, studies on its isomers provide strong indications of its potential catalytic activity. For instance, 3,5-diaminobenzoic acid has been shown to be an efficient catalyst for these transformations. chemicalbook.com The proposed mechanism involves the amine group acting as a nucleophilic catalyst, while the carboxylic acid group can facilitate proton transfer steps in the reaction. This bifunctional nature is a key feature of many organocatalysts. It is therefore highly probable that this compound could similarly catalyze hydrazone and oxime formation, important reactions in bioconjugation and dynamic combinatorial chemistry.

    Ligand Design for Metal-Catalyzed Reactions

    The ortho-diamine and carboxylic acid functionalities make this compound an attractive candidate for the design of chelating ligands for metal-catalyzed reactions. The two adjacent amino groups can coordinate to a metal center, forming a stable five-membered ring. The carboxylic acid group can also participate in coordination, potentially leading to tridentate binding. The nature of the metal-ligand complex would depend on the specific metal ion and the reaction conditions. Such complexes could find applications in various catalytic transformations, including oxidation, reduction, and cross-coupling reactions. The synthesis of metal complexes with related aminobenzoic acid derivatives has been reported, demonstrating the feasibility of this approach. scirp.orgnih.govmdpi.com

    Application in Asymmetric Synthesis (related systems)

    While direct applications of this compound in asymmetric synthesis are not extensively documented in dedicated studies, the structural motif of α,β-diamino acids is of significant interest in this field. Optically active α,β-diamino acids are highly valuable as they form the backbone of numerous biologically important molecules and serve as versatile building blocks for more complex structures. rsc.org The primary challenge in their synthesis is the stereocontrolled formation of two adjacent stereocenters. rsc.org

    Catalytic asymmetric synthesis provides powerful methods to achieve this. Strategies for producing chiral 1,2-diamines and their derivatives include:

    Ring-opening of aziridines rsc.org

    Hydroamination of allylic amines or enamines rsc.org

    Diamination of olefins rsc.org

    Aza-Mannich and aza-Henry reactions involving imines rsc.org

    One relevant strategy involves diaminobenzoate (Dbz) resins, which are used as a "safety-catch" linker in solid-phase peptide synthesis (SPPS). This method allows for the creation of C-terminal functionalized peptides, such as thioesters. nih.gov A one-step synthesis method has been developed for 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, which are precursors to these resins. nih.gov This highlights how diaminobenzoic acid scaffolds are employed to facilitate complex, stereospecific chemical transformations. The synthesis of tetrahydro-1,4-benzodiazepin-2-ones, structures found in pharmaceutically active compounds, from 2-(aminomethyl)anilines further demonstrates the utility of ortho-diamino functionalized aromatic rings in building complex heterocyclic systems asymmetrically. chemistryviews.org

    Materials Science and Advanced Functional Materials

    The unique arrangement of two amino groups and a carboxylic acid on a benzene ring makes this compound a promising candidate for developing advanced materials.

    Building Block for Polymer Synthesis

    The presence of two nucleophilic amino groups and one carboxylic acid group allows this compound to act as a monomer in the synthesis of various polymers, particularly polyamides and polyimides.

    Polyamides: Aromatic polyamides are known for their excellent mechanical properties and thermal stability. researchgate.net They are typically synthesized through the polycondensation reaction of a diamine with a diacid chloride. researchgate.netnih.gov this compound can function as the diamine component. For instance, new polyamides have been synthesized from various diamines and isophthaloyl dichloride or pyridine-3,5-dicarbonyl dichloride in a solvent like N,N-dimethylacetamide (DMAc). nih.gov The general approach involves dissolving the diamine monomer and then adding the acid dichloride to initiate polymerization at low temperatures. researchgate.net The resulting polymers often exhibit high thermal stability and good solubility in polar aprotic solvents. researchgate.net

    Polyimides: Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, often up to 400–450°C. researchgate.netvt.edu The most common synthesis route is a two-step process where a diamine reacts with a dianhydride in a polar aprotic solvent (like DMAc or NMP) to form a soluble poly(amic acid) precursor. vt.edudtic.mil This precursor is then cyclized into the final polyimide through thermal or chemical means. vt.edudtic.mil Another method is a one-step, high-temperature solution polymerization in solvents like m-cresol. vt.edu Research has also explored the synthesis of polyimides in molten benzoic acid, which acts as a catalytic medium, allowing the reaction to proceed under milder conditions (e.g., 140°C). researchgate.netscispace.com The diamino-functionalized structure of this compound makes it a suitable monomer for these synthetic strategies. titech.ac.jp

    Table 1: Polymer Synthesis Methods Utilizing Diamine Monomers

    Polymer Type Synthesis Method Monomers Typical Solvent/Medium Key Features Citations
    Polyamide Low-Temperature Polycondensation Diamine + Diacid Dichloride N,N-dimethylacetamide (DMAc) High yield, good solubility, high thermal stability. researchgate.netnih.gov
    Polyimide Two-Step Poly(amic acid) Process Diamine + Dianhydride N-methylpyrrolidinone (NMP), DMAc Forms a soluble prepolymer, allows for processing before imidization. vt.edudtic.mil
    Polyimide One-Step High-Temperature Polymerization Diamine + Dianhydride m-cresol, Nitrobenzene Direct formation of polyimide at high temperatures (180-220°C). vt.edu
    Polyimide Catalytic Polycondensation Diamine + Dianhydride Molten Benzoic Acid Milder reaction conditions (~140°C), process becomes less sensitive to diamine basicity. researchgate.netscispace.com

    Precursor for Advanced Organic Electronic Materials (e.g., Aggregation-Induced Emission materials)

    Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules (luminogens) are induced to emit intensely upon aggregation in the solid state or in poor solvents. youtube.comrsc.orgnih.gov This effect is typically caused by the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. youtube.com

    Luminogens exhibiting AIE, known as AIEgens, have found applications in fields like bioimaging and theranostics. nih.govnih.gov While this compound is not an AIEgen itself, its functional groups make it a valuable precursor for synthesizing such materials. The amino groups can be readily functionalized. For example, they can be reacted with other molecules to create the twisted, propeller-like structures, such as those based on tetraphenylethylene, that are characteristic of many AIEgens. rsc.org The benzoic acid group can also be modified to tune the electronic properties or solubility of the final AIE material. The development of AIE materials with delayed fluorescence (AIDF) represents a further innovation, enhancing the efficiency of purely organic emitters for applications like aqueous electrochemiluminescence (ECL). rsc.org

    Development of Dye-Sensitized Solar Cells (DSSCs) Utilizing Related Scaffolds

    Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical cell that uses a photosensitizer (dye) adsorbed onto a wide-bandgap semiconductor, typically nanocrystalline titanium dioxide (TiO₂), to generate electricity. mdpi.com The efficiency of a DSSC is highly dependent on the properties of the dye.

    Many of the most effective organic dyes for DSSCs are based on a donor-π-acceptor (D-π-A) architecture. researchgate.net In this design:

    The donor part provides the electron.

    The π-conjugated spacer facilitates charge transfer.

    The acceptor/anchoring group injects the electron into the semiconductor's conduction band and firmly attaches the dye to the TiO₂ surface. mdpi.com

    The carboxylic acid group (-COOH) is a very common and effective anchoring group. mdpi.comrepec.org Benzoic acid and its derivatives have been successfully used to modify TiO₂ surfaces, improving efficiency. repec.org The structural features of this compound make it a relevant scaffold for designing new dye sensitizers. The benzoic acid moiety can serve as the essential anchor. The two amino groups can be functionalized to act as the electron donor part of the dye or to attach other donor groups. researchgate.net

    Quantum chemical investigations on a related compound, 2,3′-diamino-4,4′-stilbenedicarboxylic acid, have shown it to be a potentially efficient metal-free sensitizer (B1316253) for DSSCs. nih.gov Theoretical calculations confirmed that photoexcitation leads to an electron-transfer process, and the molecule can effectively inject electrons into the TiO₂ conduction band. nih.gov This supports the potential of diamino-benzoic acid structures in the development of novel organic dyes for solar cell applications.

    Table 2: Performance of Selected DSSCs with Different Dye Types

    Dye Category Example Dye Power Conversion Efficiency (PCE) Key Characteristic Citations
    Organometallic (Ruthenium) N3 Dye ~10.3% Benchmark for high efficiency and stability. nih.gov
    Organometallic (Porphyrin) SM315 13.0% High record efficiency for porphyrin-based sensitizers. nih.gov
    Metal-Free Organic YD2-o-C8 11.9% High efficiency for metal-free organic dyes. nih.gov
    Metal-Free Organic KM-1 (Cyano-Benzoic Acid Anchor) 3.3% Novel dye using a cyano-benzoic acid anchoring group. researchgate.netdntb.gov.ua
    Metal-Free Organic (Imine) D1 (Dimethylaniline donor) 0.615% Investigated potential of imine-based dyes. researchgate.net

    Exploration of Biological Activity Mechanisms Molecular Level

    Interaction Mechanisms with Cellular Components (e.g., DNA binding, inhibition of protein synthesis)

    The interaction of small molecules with cellular components like nucleic acids and ribosomes is a key determinant of their biological effects. While direct studies on 2,3-Diamino-5-methylbenzoic acid are limited, the mechanisms of related compounds provide significant insights.

    DNA Binding: Aminobenzoic acid derivatives have been studied for their ability to bind to DNA duplexes. nih.gov Polyamides containing diamino functionalities are known to be sequence-selective DNA binding agents, typically interacting with the minor groove of the DNA helix. nih.govresearchgate.net The presence of two amino groups on the this compound scaffold suggests a potential for similar interactions. The binding affinity and specificity are influenced by factors such as the molecule's ability to conform to the shape of the DNA groove and form hydrogen bonds with the base pairs. For instance, studies on diamino-phenyl polyamides designed to target specific DNA sequences confirmed minor groove binding and showed that the presence of a second amino group enhanced binding affinity compared to its monoamino counterpart. nih.gov

    Inhibition of Protein Synthesis: Aminobenzoic acid derivatives can also exert their effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. Recent high-resolution cryo-electron microscopy studies have shown that aminobenzoic acid derivatives can interfere with the peptidyl transferase center (PTC) of the ribosome. nih.gov These molecules, due to their expanded and relatively rigid aromatic structure, can sterically block the necessary conformational changes, known as "induced fit," that are required for efficient amide bond formation between amino acids. nih.gov This obstruction prevents the proper positioning of transfer RNAs (tRNAs) in the ribosome's A- and P-sites, thereby inhibiting the elongation step of protein synthesis. nih.gov The inability of the ribosome to incorporate these monomers effectively disrupts the entire process of translation. nih.gov

    Mechanisms of Action in Enzyme Inhibition (e.g., Dihydrofolate Reductase, Thymidylate Synthase inhibitors from related compounds)

    Enzyme inhibition is a primary mechanism through which many therapeutic agents function. The structural features of this compound are reminiscent of scaffolds found in inhibitors of key enzymes involved in nucleotide synthesis, such as Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).

    Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids. wikipedia.orgscbt.com Inhibition of DHFR disrupts DNA synthesis, making it an important target for cancer chemotherapy and antimicrobial agents. wikipedia.orgnih.gov Many DHFR inhibitors are structural analogues of folic acid and possess a diaminopyrimidine or a related diamino-heterocyclic scaffold, which is critical for binding to the enzyme's active site. wikipedia.orgnih.gov For example, methotrexate acts as a competitive inhibitor by mimicking the substrate and binding tightly to the active site. scbt.com The 2,3-diamino substitution on the benzene (B151609) ring of this compound provides a structural motif that could potentially interact with the active site of DHFR, similar to how the diamino groups of known antifolates anchor them within the enzyme.

    Thymidylate Synthase (TS) Inhibition: Thymidylate Synthase (TS) provides the sole de novo pathway for the production of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.govmedchemexpress.com Consequently, TS is a well-established target for anticancer drugs like 5-fluorouracil and folate-based analogs such as pemetrexed and raltitrexed. nih.govwikipedia.orgtocris.com These folate-based inhibitors are designed as analogues of the TS cofactor, 5,10-methylenetetrahydrofolate, and often contain a modified para-aminobenzoic acid (PABA) moiety. nih.govnih.gov The mechanism involves the formation of a stable ternary complex with the enzyme and its other substrate, deoxyuridine monophosphate (dUMP), which blocks the catalytic cycle. medchemexpress.com Modifications to the benzoyl ring of these antifolates significantly impact their transport into cells and their subsequent metabolism into more potent polyglutamated forms, which is often an essential activation step. nih.gov The aminobenzoic acid core of this compound is a key structural element in these types of inhibitors.

    Molecular Docking and Binding Affinity Studies with Relevant Biological Targets

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand intermolecular interactions and predict the binding affinity of small molecules to the active sites of biological targets like enzymes and receptors.

    Table 1: Example Docking Scores of Benzoic Acid Derivatives against SARS-CoV-2 Main Protease (Illustrative Data)
    CompoundDocking Score (kcal/mol)Key Interacting Residues (Predicted)
    Gallic Acid-38.31ASN142, GLY143, SER144, CYS145, HIS163, GLU166
    2,5-Dihydroxybenzoic Acid-33.84Not specified
    Propyl Gallate-42.13ASN142, GLY143, SER144, LEU141, HIS163, GLU166
    Octyl Gallate-60.22Not specified

    Data is illustrative and sourced from a study on various benzoic acid derivatives against the SARS-CoV-2 main protease, not specifically involving this compound. nih.gov

    Structure-Activity Relationship (SAR) Studies for Rational Molecular Design in Biological Contexts

    Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying a chemical structure and observing the resulting changes in potency or efficacy, researchers can identify key pharmacophores and optimize lead compounds.

    For aminobenzoic acids, SAR studies have elucidated several key principles. The positions of substituents on the benzene ring are critical. For instance, in a study of benzoic acid derivatives as inhibitors of α-amylase, it was found that a hydroxyl group at the 2-position significantly enhanced inhibitory activity, whereas a hydroxyl group at the 5-position had a negative effect. nih.gov This highlights the importance of substituent placement for optimal interaction with an enzyme's active site.

    In the context of this compound, an SAR study would involve synthesizing and testing a series of analogs to probe the importance of each functional group:

    Amino Groups: The number and position of amino groups would be varied. For example, comparing the activity of 2,3-diamino, 3,4-diamino, and various mono-amino isomers would reveal the optimal placement for a given biological target. researchgate.net

    Methyl Group: The effect of the methyl group at the 5-position could be explored by replacing it with other alkyl groups of varying sizes (e.g., ethyl, propyl) or with electron-withdrawing/donating groups (e.g., chloro, methoxy) to understand steric and electronic requirements.

    Carboxylic Acid Group: This group is often crucial for binding, frequently forming salt bridges or hydrogen bonds with basic residues in a protein's active site. Converting it to an ester or amide would test the necessity of the acidic proton.

    Table 2: Illustrative SAR of Benzoic Acid Derivatives as α-Amylase Inhibitors
    CompoundStructural Modification vs. Benzoic AcidIC₅₀ (mM)
    Benzoic AcidParent Compound> 50
    2-Hydroxybenzoic AcidHydroxyl at C226.03
    3-Hydroxybenzoic AcidHydroxyl at C3> 50
    4-Hydroxybenzoic AcidHydroxyl at C4> 50
    2,3-Dihydroxybenzoic AcidHydroxyls at C2, C322.25
    2,5-Dihydroxybenzoic AcidHydroxyls at C2, C536.51
    2,3,4-Trihydroxybenzoic AcidHydroxyls at C2, C3, C417.30

    This table demonstrates the principle of SAR by showing how the position and number of hydroxyl groups on a benzoic acid scaffold affect its inhibitory activity against α-amylase. nih.gov

    Through such systematic studies, a detailed understanding of the molecular interactions driving the biological activity of compounds like this compound can be achieved, paving the way for the design of more potent and selective molecules. nih.gov

    Q & A

    Q. What are the common synthetic routes for 2,3-Diamino-5-methylbenzoic acid, and how can reaction conditions be optimized?

    • Methodological Answer : Synthesis typically involves multi-step functionalization of benzoic acid derivatives. For example:
    • Nitration and Reduction : Start with a methyl-substituted benzoic acid derivative, introduce nitro groups via nitration (using HNO₃/H₂SO₄ at 0–5°C), followed by reduction (e.g., Fe/NH₄Cl in ethanol under reflux) to yield amino groups .

    • Condensation Reactions : Utilize malonic acid and aldehydes in the presence of catalysts like piperidine to form intermediates, as demonstrated in analogous syntheses of dimethoxybenzoic acids .

    • Optimization Strategies : Control reaction temperature, stoichiometry, and catalyst loading. Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to improve yield and purity .

      • Key Data Table :
    StepReagents/ConditionsYield Optimization Tips
    NitrationHNO₃, H₂SO₄, 0–5°CSlow reagent addition
    ReductionFe, NH₄Cl, ethanol refluxInert atmosphere (N₂/Ar)
    PurificationEthanol/water recrystallizationGradual cooling

    Q. What analytical techniques are suitable for characterizing this compound?

    • Methodological Answer :
    • HPLC : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .
    • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve amino, methyl, and carboxylic proton environments. Compare with spectral libraries for validation .
    • Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight and fragmentation patterns. Cross-reference with databases like NIST for verification .

    Q. How can researchers purify this compound from reaction mixtures?

    • Methodological Answer :
    • Solid-Phase Extraction (SPE) : Use C18 cartridges with gradient elution (water to methanol) to isolate the compound from polar impurities .
    • Thin-Layer Chromatography (TLC) : Employ silica gel plates with ethyl acetate/hexane (1:1) to monitor reaction progress. Visualize spots under UV or using ninhydrin staining .
    • Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility differences between the product and byproducts .

    Advanced Research Questions

    Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?

    • Methodological Answer :
    • DFT Calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack .
    • Molecular Dynamics Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance around amino groups .
    • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in SN2 conditions) .

    Q. What strategies resolve contradictions in spectroscopic data for this compound?

    • Methodological Answer :
    • Multi-Technique Cross-Validation : Combine NMR, IR, and MS data to resolve ambiguities. For example, IR can confirm carboxylic O-H stretches (~2500–3000 cm⁻¹) missed in NMR .
    • Isotopic Labeling : Synthesize ¹³C-labeled analogs to simplify NMR interpretation of overlapping signals .
    • Database Benchmarking : Compare experimental spectra with NIST or PubChem entries for analogous compounds (e.g., 3,5-diaminobenzoic acid) .

    Q. How can researchers investigate the biological activity of this compound, such as enzyme inhibition?

    • Methodological Answer :
    • Enzyme Assays : Test inhibition of target enzymes (e.g., cyclooxygenase) using fluorometric or colorimetric assays. Use salicylic acid derivatives as positive controls .

    • Structure-Activity Relationships (SAR) : Modify substituents (e.g., methyl or amino groups) and correlate changes with inhibitory potency .

    • Fluorescence Quenching : Monitor binding interactions via tryptophan fluorescence quenching in enzyme-ligand complexes .

      • Key Data Table :
    Assay TypeTarget EnzymeKey Parameters
    FluorometricCyclooxygenase-2IC₅₀, Km, Vmax
    ColorimetricTyrosinaseSubstrate depletion rate

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